2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide
Overview
Description
2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13002593 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Compounds with nitro, trifluoromethyl, and propanamide groups have been studied for their antibacterial properties. For example, derivatives synthesized from propanehydrazide, including those with nitro and trifluoromethyl substituents, demonstrated good antibacterial activity against specific bacteria strains, indicating potential for pharmaceutical applications in developing new antibacterial agents (Tumosienė et al., 2012).
Insecticide Development
The development of novel insecticides is another area where compounds with similar structural features to the compound are investigated. Flubendiamide, for instance, which contains a trifluoromethyl group, shows extremely strong insecticidal activity, especially against lepidopterous pests. This highlights the role such compounds can play in agricultural sciences and pest management (Tohnishi et al., 2005).
Polymer Science
In polymer science, compounds featuring nitro and propanamide functionalities have been utilized in the synthesis and characterization of polymers with potential applications in drug delivery and materials science. For instance, the synthesis of light-switchable polymers from cationic to zwitterionic forms demonstrates innovative approaches to creating materials with switchable properties, which could be useful in biomedical applications (Sobolčiak et al., 2013).
Drug Metabolism Studies
Understanding the metabolism of compounds with specific functional groups like those in the compound is crucial in the development of therapeutic agents. Studies on the pharmacokinetics and metabolism of similar compounds can provide insights into how such chemicals are processed in biological systems, aiding in the design of more efficient and safer drugs (Wu et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Nitro compounds, which are present in the structure of this compound, are known to form charge-transfer complexes, suggesting that the compound may interact with its targets by transferring an electron from the compound (electron-rich) to the target (electron-poor) .
Biochemical Pathways
Based on the presence of the imidazole ring in similar compounds, it can be inferred that it might influence a variety of biochemical pathways, given the broad range of biological activities exhibited by imidazole derivatives .
Pharmacokinetics
Compounds with similar structures are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-13(2,3)12(21)19-7-6-18-11-5-4-9(20(22)23)8-10(11)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHIHVSLWCANPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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